![molecular formula C16H26N2O B7637896 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a type of NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用機序
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is involved in the communication between neurons. In Alzheimer's disease, excessive glutamate activity can cause damage to neurons, leading to cognitive decline. By blocking the activity of the NMDA receptor, 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can reduce the damage caused by excessive glutamate activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been shown to have several biochemical and physiological effects in the brain. It can reduce the levels of glutamate in the brain and improve the function of the cholinergic system, which is involved in memory and cognitive function. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity on neuronal function in a controlled manner. However, one limitation of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is its potential toxicity at high doses. Careful control of dosage and exposure time is necessary to avoid toxic effects.
将来の方向性
There are several future directions for the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. One direction is the development of new formulations of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one that can improve its bioavailability and reduce its potential toxicity. Another direction is the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in animal models of neurological disorders can provide insights into its potential therapeutic effects and mechanisms of action.
合成法
The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one involves the reaction of adamantane with formaldehyde and methylamine to form 1-adamantylmethylamine. This intermediate is then reacted with 2-cyanopyrrolidine to form 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学的研究の応用
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been extensively studied in the field of neuroscience for its potential therapeutic effects in treating Alzheimer's disease. Research studies have shown that 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can improve cognitive function and slow down the progression of the disease. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
4-[(1-adamantylmethylamino)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15-4-14(9-18-15)8-17-10-16-5-11-1-12(6-16)3-13(2-11)7-16/h11-14,17H,1-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYKTTWMZYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
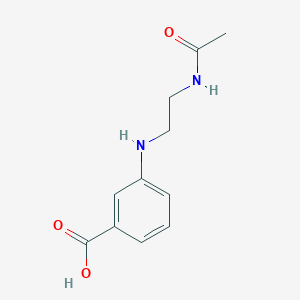
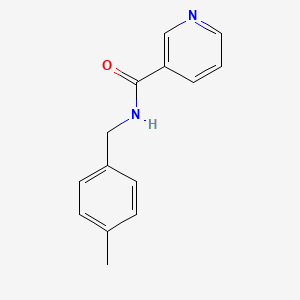
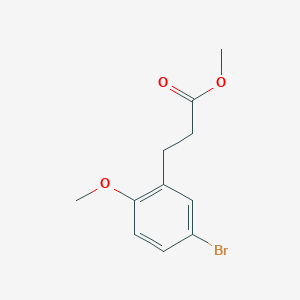
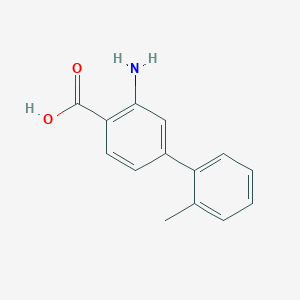
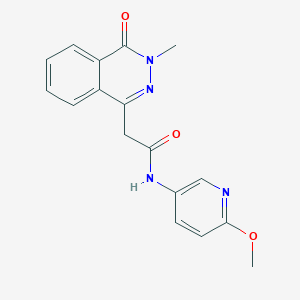

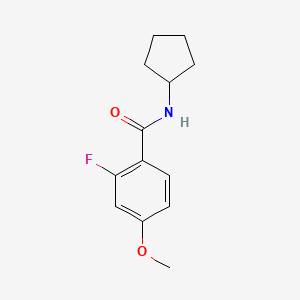
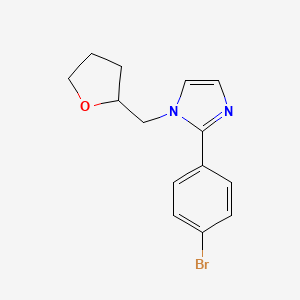

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)
